(6,7-dimethoxy-1-((3-(trifluoromethyl)phenoxy)methyl)-3,4-dihydroisoquinolin-2(1H)-yl)(2-nitrophenyl)methanone
Description
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Properties
IUPAC Name |
[6,7-dimethoxy-1-[[3-(trifluoromethyl)phenoxy]methyl]-3,4-dihydro-1H-isoquinolin-2-yl]-(2-nitrophenyl)methanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H23F3N2O6/c1-35-23-12-16-10-11-30(25(32)19-8-3-4-9-21(19)31(33)34)22(20(16)14-24(23)36-2)15-37-18-7-5-6-17(13-18)26(27,28)29/h3-9,12-14,22H,10-11,15H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKXQYBWAQWKLMC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(N(CCC2=C1)C(=O)C3=CC=CC=C3[N+](=O)[O-])COC4=CC=CC(=C4)C(F)(F)F)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H23F3N2O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
516.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (6,7-dimethoxy-1-((3-(trifluoromethyl)phenoxy)methyl)-3,4-dihydroisoquinolin-2(1H)-yl)(2-nitrophenyl)methanone is a complex organic molecule with potential biological applications. This article explores its biological activity, mechanism of action, and relevant research findings.
- Molecular Formula : C19H20F3NO3
- Molecular Weight : 367.36 g/mol
- CAS Number : 865546-41-4
The biological activity of this compound is primarily attributed to its structural features, particularly the trifluoromethyl and methoxy groups. These modifications enhance lipophilicity and enable the compound to effectively cross cell membranes. The mechanism of action may involve:
- Enzyme Inhibition : The compound could interact with specific enzymes or receptors, modulating their activity.
- Signal Transduction Pathways : It may influence various signaling pathways, potentially affecting cellular proliferation and apoptosis.
Antitumor Effects
Recent studies have indicated that derivatives of tetrahydroisoquinoline structures exhibit significant antitumor properties. For instance, compounds with similar structures have shown efficacy in inhibiting tumor growth in various cancer models:
These findings suggest that the compound may possess similar antitumor properties through modulation of critical pathways involved in cancer progression.
Neuropharmacological Activity
Research into related isoquinoline compounds has demonstrated potential neuropharmacological effects:
- Serotonin Transporter Inhibition : Compounds similar to this compound have been identified as potent inhibitors of serotonin transporters (SERT), norepinephrine transporters (NET), and dopamine transporters (DAT) . This triple reuptake inhibition is crucial for developing antidepressants and treatments for mood disorders.
Antimicrobial Activity
Some derivatives have shown promising antimicrobial properties against various pathogens. For example, studies have indicated that certain isoquinoline-based compounds exhibit activity against Gram-positive and Gram-negative bacteria.
Case Study 1: Antitumor Activity in Xenograft Models
A study evaluated the effects of a related isoquinoline derivative on tumor growth in mouse xenograft models. The results indicated a significant reduction in tumor size compared to control groups, supporting the hypothesis that these compounds can effectively inhibit tumor proliferation.
Case Study 2: Neuropharmacological Effects
Another investigation focused on the neuropharmacological profile of a structurally similar compound. Behavioral assays in rodents demonstrated antidepressant-like effects, correlating with increased serotonin levels in the synaptic cleft.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
